molecular formula C5H3ClOS B3024029 4-Chlorothiophene-3-carbaldehyde CAS No. 36155-89-2

4-Chlorothiophene-3-carbaldehyde

Cat. No. B3024029
CAS RN: 36155-89-2
M. Wt: 146.6 g/mol
InChI Key: MXDGWCVDBWFTMC-UHFFFAOYSA-N
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Description

4-Chlorothiophene-3-carbaldehyde is a chemical compound with the CAS Number: 36155-89-2 . It has a molecular weight of 146.6 and is typically stored at room temperature . It is a powder in its physical form .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves condensation reactions such as the Gewald reaction . This reaction involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C5H3ClOS/c6-5-3-8-2-4(5)1-7/h1-3H . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), and sulfur (S) atoms .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 146.6 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds
4-Chlorothiophene-3-carbaldehyde serves as a crucial intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been used in the creation of 4H-thieno[3,2-c]chromenes through intramolecular arylation processes. The iodination of similar derivatives has led to the development of compounds exhibiting moderate to high fluorescence quantum yields, suggesting applications in optical materials and invisible ink dyes (Fisyuk et al., 2012) (Bogza et al., 2018).

Antimicrobial and Biological Evaluation
The compound has also found use in the synthesis of novel arylthiophene-2-carbaldehyde derivatives, which have been screened for various biological activities including antibacterial and anti-inflammatory properties. Some derivatives have shown promising results, such as excellent antibacterial activity and NO scavenging capabilities, indicating potential for development into new therapeutic agents (Ali et al., 2013).

Photochemical Applications
In the realm of photochemistry, this compound derivatives have been utilized to synthesize compounds with significant photophysical properties. These include the production of 4H-thieno[3,2-c]chromene derivatives, which exhibit high yields under UV irradiation and have potential applications as covert marking pigments, showcasing the versatility of this compound in materials science (Ulyankin et al., 2021).

Novel Antioxidant Agents
Research into chalcone derivatives synthesized from reactions involving this compound has indicated potential antioxidant properties. These studies involve comprehensive ADMET, QSAR, and molecular modeling, suggesting these derivatives as potent antioxidant agents, with applications in preventing oxidative stress-related diseases (Prabakaran et al., 2021).

Safety and Hazards

The safety information for 4-Chlorothiophene-3-carbaldehyde includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Thiophene-based analogs, including 4-Chlorothiophene-3-carbaldehyde, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds .

Biochemical Analysis

Biochemical Properties

4-Chlorothiophene-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of biologically active compounds. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, this compound can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways. These interactions can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins and the nitrogen atoms in nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further influence cellular functions and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At high doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation. These adverse effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form 4-chlorothiophene-3-carboxylic acid. Additionally, the compound can undergo conjugation reactions with glutathione, mediated by glutathione S-transferase, leading to the formation of glutathione conjugates. These metabolic transformations can influence the compound’s bioavailability and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, the compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution within different cellular compartments. These interactions can affect the compound’s localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the cytoplasm, where it interacts with metabolic enzymes and other biomolecules. Additionally, it may be targeted to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism. Post-translational modifications and targeting signals can further direct the compound to specific subcellular compartments .

properties

IUPAC Name

4-chlorothiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClOS/c6-5-3-8-2-4(5)1-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDGWCVDBWFTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297885
Record name 4-Chloro-3-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36155-89-2
Record name 4-Chloro-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36155-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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